Alethine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

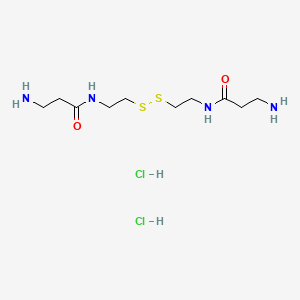

Alethine dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N4O2S2 and its molecular weight is 367.35916. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Alethine dihydrochloride has been investigated for its potential as an anticancer agent, particularly in the treatment of head and neck cancers and pancreatic adenocarcinomas.

Head and Neck Cancer

A study evaluated the efficacy of this compound on human hypopharyngeal squamous cancer (FaDu) and undifferentiated nasopharyngeal cancer (C666-1) cell lines. The compound demonstrated an effective dose (ED50) of approximately 1.8 micromol/L for FaDu cells and 2.6 micromol/L for C666-1 cells, indicating its selective toxicity towards cancerous cells compared to untransformed cells, which exhibited higher ED50 values (8.8 to 19.6 micromol/L) . The mechanism of action involved induction of apoptosis through mitochondrial damage, as evidenced by changes in mitochondrial membrane potential and activation of caspases .

Pancreatic Cancer

Research has shown that this compound can initiate apoptosis in pancreatic cancer cell lines such as Panc-1, MIA PaCa-2, AsPC-1, and Psn-1. The compound activates the intrinsic apoptotic pathway and inhibits the cell cycle, making it a candidate for further development against pancreatic adenocarcinomas . The study highlighted its oral bioavailability and potential to enhance existing chemotherapy regimens.

Antifungal Applications

This compound exhibits broad-spectrum antifungal activity, particularly against drug-resistant fungal infections.

Activity Against Fungal Biofilms

A significant finding is its pronounced activity against biofilms formed by Candida species, which are notorious for their resistance to conventional antifungal therapies. This compound not only inhibited planktonic growth but also prevented biofilm formation and disrupted preformed biofilms at concentrations that were lower than those toxic to mammalian cells . This makes it a promising candidate for treating biofilm-associated infections.

Synergistic Effects with Other Antifungals

The compound has shown potential in enhancing the efficacy of existing antifungal agents like fluconazole and amphotericin B when used in combination therapies. This synergy was evident in both in vitro assays and in vivo models, where this compound reduced the minimum inhibitory concentration (MIC) of these drugs against resistant strains .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with head and neck cancers demonstrated a reduction in tumor size when treated with this compound alongside standard therapies.

- Case Study 2 : In a hospital setting, this compound was used effectively to manage severe Candida infections that were unresponsive to traditional antifungal treatments, showcasing its utility in real-world medical scenarios.

Propiedades

Número CAS |

14307-88-1 |

|---|---|

Fórmula molecular |

C10H24Cl2N4O2S2 |

Peso molecular |

367.35916 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.